
N-(3-((2-(1H-indol-3-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
N-(3-((2-(1H-Indol-3-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound featuring a quinoxaline core linked to a 1-methylpyrazole sulfonamide moiety via an ethylamino bridge.
Propriétés
IUPAC Name |
N-[3-[2-(1H-indol-3-yl)ethylamino]quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2S/c1-29-14-16(13-25-29)32(30,31)28-22-21(26-19-8-4-5-9-20(19)27-22)23-11-10-15-12-24-18-7-3-2-6-17(15)18/h2-9,12-14,24H,10-11H2,1H3,(H,23,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDONSQAFMLCQID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CNC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Compounds with similar structures, such as quinoxalines and indoles, have been synthesized and studied for their bioactive properties
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, such as electrochemical oxidative cross-dehydrogenative coupling
Activité Biologique
N-(3-((2-(1H-indol-3-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
1. Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps that typically include the formation of quinoxaline and pyrazole moieties. Various synthetic routes have been explored to optimize yield and purity, with some methods demonstrating significant efficiency in producing related quinoxaline derivatives with notable biological activity .
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Kinases : It has been reported that derivatives of quinoxaline can act as inhibitors of phosphatidylinositol 3-kinase (PI3K), a critical pathway involved in cancer cell proliferation and survival .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, with minimum inhibitory concentrations (MICs) indicating strong efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .
3.1 Anticancer Properties
Research indicates that compounds similar to this compound show promising anticancer activity. For instance, related quinoxaline derivatives have demonstrated IC50 values in low micromolar ranges against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer) .
Compound | Cell Line | IC50 (µg/mL) | Reference |
---|---|---|---|
Quinoxaline Derivative A | HCT116 | 1.9 | |
Quinoxaline Derivative B | MCF7 | 2.3 | |
Doxorubicin | HCT116 | 3.23 |
3.2 Antimicrobial Activity
The compound has shown robust antimicrobial activity in vitro, with specific derivatives exhibiting MIC values as low as 0.22 µg/mL against pathogenic isolates. The effectiveness is often assessed through time-kill assays and biofilm formation inhibition studies .
Case Study 1: Anticancer Efficacy
A study involving the synthesis of various quinoxaline derivatives demonstrated their potential as anticancer agents, with one derivative achieving an IC50 value significantly lower than standard chemotherapeutics like doxorubicin . This highlights the therapeutic potential of such compounds in cancer treatment.
Case Study 2: Antimicrobial Resistance
In another investigation, the antimicrobial properties of a series of pyrazole derivatives were evaluated against resistant strains of bacteria. The results indicated that certain compounds not only inhibited growth but also reduced biofilm formation, suggesting a dual mechanism of action that could be beneficial in treating chronic infections .
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structural Analogues
To contextualize its properties, the compound is compared below with structurally similar molecules, focusing on pharmacodynamic and pharmacokinetic parameters.
Table 1: Structural and Functional Comparison
*Calculated using ChemDraw.
Key Findings :
Structural Differentiation: The target compound’s pyrazole sulfonamide group distinguishes it from S25/S26’s carbamate and tetrahydro-pyran motifs. Compared to the α,β-unsaturated ketone in 3-(1H-indol-3-yl)-1-(quinoxalin-2-yl)prop-2-en-1-one, the target’s ethylamino linker may improve solubility and reduce off-target reactivity.
Bioactivity Trends: S25/S26 demonstrates potent kinase inhibition (IC₅₀ ~50 nM for VEGFR-2) due to its carbamate’s hydrogen-bonding capacity. The target compound’s sulfonamide may offer comparable or enhanced selectivity for similar targets, though experimental validation is lacking. The quinoxaline-indole scaffold in both the target and 3-(1H-indol-3-yl)-1-(quinoxalin-2-yl)prop-2-en-1-one is associated with anticancer activity, but the latter’s higher LogP (3.5 vs. 2.1) suggests poorer aqueous solubility, limiting bioavailability.
Synthetic Accessibility: The synthesis of S25/S26 (as described in ) involves CDI-mediated coupling in THF, yielding 66.3% purity. The target compound’s synthesis likely requires multi-step functionalization of quinoxaline and pyrazole precursors, posing scalability challenges.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(3-((2-(1H-indol-3-yl)ethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, quinoxaline derivatives often undergo amination with indole-containing amines under reflux in aprotic solvents (e.g., DMF or DCM) with catalytic bases like triethylamine. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of quinoxaline to indole-ethylamine) and reaction time (12–24 hours at 80–100°C) to minimize side products like unreacted intermediates or over-alkylated species . Characterization via LC-MS and NMR is critical to confirm purity (>95%) .
Q. How should researchers characterize this compound’s structural integrity and purity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., sulfonamide and indole protons) and assess conformational stability .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and detect isotopic patterns indicative of sulfur or nitrogen content .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to quantify purity and resolve co-eluting impurities .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : Solubility varies with solvent polarity:
- Polar solvents : DMSO (high solubility, >50 mg/mL) for in vitro assays.
- Aqueous buffers : Limited solubility (<1 mg/mL at pH 7.4); use sonication or co-solvents (e.g., 5% PEG-400) for cell-based studies.
Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) reveals susceptibility to hydrolysis at the sulfonamide group under acidic conditions (pH <5). Store lyophilized at -20°C in inert atmospheres .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodological Answer :
- Modify substituents : Replace the 1-methylpyrazole group with bulkier analogs (e.g., 1-ethyl or 1-cyclopropyl) to assess steric effects on target binding.
- Functional group swaps : Substitute the sulfonamide with carbamate or urea groups to evaluate hydrogen-bonding interactions.
- In vitro testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC50 values with computational docking results (e.g., AutoDock Vina) to identify key binding residues .
Q. What in silico strategies are effective for predicting this compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), GI absorption, and BBB permeability. The compound’s high topological polar surface area (TPSA >100 Ų) suggests poor blood-brain barrier penetration .
- CYP450 Inhibition : Molecular dynamics simulations (e.g., GROMACS) can model interactions with CYP3A4/2D6 isoforms to predict metabolic stability .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay validation : Replicate experiments in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) to rule out false positives.
- Data normalization : Use internal controls (e.g., staurosporine for kinase inhibition) and correct for solvent interference (e.g., DMSO cytotoxicity thresholds).
- Meta-analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post hoc test) to compare IC50 values across studies and identify outliers .
Q. What experimental approaches are recommended for studying synergistic effects with other therapeutic agents?
- Methodological Answer :
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI <1) in dose-matrix assays. For example, pair the compound with DNA-damaging agents (e.g., cisplatin) and measure apoptosis via flow cytometry (Annexin V/PI staining) .
- Transcriptomic profiling : RNA-seq or NanoString analysis to identify pathways upregulated in synergy (e.g., p53 signaling) .
Q. How can researchers investigate the compound’s degradation pathways under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to oxidative (H2O2), acidic (0.1N HCl), and basic (0.1N NaOH) conditions. Monitor degradation products via UPLC-QTOF and propose fragmentation pathways using software (e.g., MassHunter) .
- Metabolite identification : Incubate with liver microsomes (human/rat) and profile metabolites using HRMS/MS. Key phase I metabolites often include hydroxylation at the indole or quinoxaline moieties .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.